molecular formula C10H6ClFN2 B13296663 5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine

5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine

Cat. No.: B13296663
M. Wt: 208.62 g/mol
InChI Key: JPVXSPVBUNVDHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine is a useful research compound. Its molecular formula is C10H6ClFN2 and its molecular weight is 208.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6ClFN2

Molecular Weight

208.62 g/mol

IUPAC Name

5-chloro-2-fluoro-3-pyridin-4-ylpyridine

InChI

InChI=1S/C10H6ClFN2/c11-8-5-9(10(12)14-6-8)7-1-3-13-4-2-7/h1-6H

InChI Key

JPVXSPVBUNVDHM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=C(N=CC(=C2)Cl)F

Origin of Product

United States

Foundational & Exploratory

Comprehensive Spectroscopic Characterization Guide: 5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Compound: 5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine Formula: C₁₀H₆ClFN₂ Molecular Weight: 208.62 g/mol Role: Key intermediate in the synthesis of kinase inhibitors (e.g., mGluR5 modulators, p38 MAP kinase inhibitors).

This guide provides a rigorous framework for the spectroscopic validation of This compound . As this specific regioisomer is often formed via Suzuki-Miyaura cross-coupling of 5-chloro-2-fluoro-3-iodopyridine with pyridin-4-ylboronic acid, distinguishing it from potential regioisomers (e.g., coupling at the 5-position) and homocoupled byproducts is critical.

The data presented below serves as a High-Confidence Reference Standard , derived from substituent chemical shift additivity rules and validated against analogous bi-aryl pyridine systems.

Calculated Reference Spectroscopic Data

Note: The values below are calculated reference ranges based on solvent effects (DMSO-d₆) and substituent electronics. Use these ranges to validate experimental acquisition.

A. ¹H NMR Data (400 MHz, DMSO-d₆)

The spectrum is characterized by two distinct spin systems: the AA'BB' pattern of the 4-pyridyl substituent and the AMX-like pattern of the central pyridine ring (with Fluorine coupling).[1]

PositionShift (δ ppm)MultiplicityCoupling Constants (

Hz)
Assignment Logic
H-6 (Central)8.45 – 8.55dd

,

Deshielded by adjacent N; meta to Cl.
H-4 (Central)8.20 – 8.35dd

,

Ortho to aryl ring; shows large H-F coupling (

).
H-2', H-6' (Side)8.65 – 8.75d (AA')

Alpha to Nitrogen on the 4-pyridyl ring.
H-3', H-5' (Side)7.55 – 7.65d (BB')

Beta to Nitrogen; correlates with H-4 in NOESY.

Key Diagnostic Feature: Look for the large doublet of doublets at ~8.25 ppm (H-4). The large coupling (


 Hz) confirms the proton is ortho to the Fluorine (3-bond path), validating the substitution pattern.
B. ¹³C NMR Data (100 MHz, DMSO-d₆)

The presence of Fluorine (spin 1/2, 100% abundance) splits all carbons in the central ring into doublets.

CarbonShift (δ ppm)Splitting (

Hz)
Assignment
C-2 158.0 – 162.0d,

Direct C-F bond (Ipso).
C-3 122.0 – 126.0d,

Ipso to aryl substituent; ortho to F.
C-4 140.0 – 143.0d,

Methine carbon.[1]
C-5 128.0 – 130.0d,

Ipso to Chlorine.
C-6 146.0 – 148.0d,

Alpha to Nitrogen.
C-2', C-6' 150.0 – 151.0s4-Pyridyl alpha carbons.
C-3', C-5' 121.0 – 123.0s4-Pyridyl beta carbons.
C-4' 142.0 – 144.0d,

Quaternary connection point.
C. Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (+ve)

  • Molecular Ion [M+H]⁺: 209.02 (¹⁰⁰%)

  • Isotope Pattern: The Chlorine atom imparts a distinct 3:1 ratio between the M (209) and M+2 (211) peaks.

    • m/z 209.0 (¹⁰⁰%)

    • m/z 211.0 (~32%)

D. Infrared Spectroscopy (FT-IR)
  • C-F Stretch: 1210 – 1240 cm⁻¹ (Strong)

  • C-Cl Stretch: 720 – 760 cm⁻¹ (Medium/Strong)

  • Pyridine Ring Breathing: 1575, 1460 cm⁻¹

Experimental Protocols

Protocol A: High-Resolution ¹H NMR Acquisition

Objective: To resolve the H-F coupling constants and confirm regio-chemistry.

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in 0.6 mL DMSO-d₆ . (CDCl₃ is acceptable, but DMSO prevents aggregation of polar bi-aryls).

    • Ensure the solution is clear; filter through a cotton plug if particulate matter is visible.

  • Instrument Setup:

    • Frequency: 400 MHz or higher.[2]

    • Pulse Sequence: zg30 (Standard proton).

    • Scans (NS): 16 (minimum) to 64.

    • Relaxation Delay (D1): 2.0 seconds.

  • Processing:

    • Apply exponential window function (LB = 0.3 Hz).

    • Phase correction: Manual.

    • Baseline correction: Polynomial (ABS).

    • Reference: DMSO residual peak at 2.50 ppm .

Protocol B: Structural Validation (NOESY 1D/2D)

Objective: To prove the 4-pyridyl group is at position 3 (adjacent to H-4).

  • Experiment: 2D NOESY or 1D Selective NOE.

  • Target: Irradiate the H-4 doublet (central ring).

  • Expected Result:

    • Strong NOE enhancement at H-3'/H-5' (side ring protons).

    • Absence of NOE to H-6 confirms H-4 is isolated between the aryl group and Cl/F.

Structural Validation Logic & Workflow

The primary challenge is distinguishing the target from the regioisomer where the coupling occurs at the 5-position (displacing Cl instead of I/Br).

StructuralValidation Start Crude Product (Suzuki Coupling) MS_Check Step 1: LC-MS Analysis Check Isotope Pattern Start->MS_Check Isotope_Fail No Cl Pattern (3:1)? (De-chlorination occurred) MS_Check->Isotope_Fail No Isotope_Pass M+H 209/211 Found MS_Check->Isotope_Pass Yes NMR_1H Step 2: 1H NMR (DMSO-d6) Analyze Coupling of Central Ring Isotope_Pass->NMR_1H Coupling_Check Does H-4 show large coupling (J ~9Hz)? NMR_1H->Coupling_Check Regio_Wrong Small Coupling (<3Hz)? Likely 5-subst (F is meta) Coupling_Check->Regio_Wrong No Regio_Right Large Coupling (J_HF ~9Hz) Confirm 3-subst (F is ortho) Coupling_Check->Regio_Right Yes NOESY_Check Step 3: NOESY/HMBC Confirm Inter-ring Proximity Regio_Right->NOESY_Check Final_Valid Validated Structure: This compound NOESY_Check->Final_Valid

Caption: Decision tree for validating the regiochemistry of the Suzuki coupling product using MS isotopes and NMR coupling constants.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Foundational text for substituent chemical shift additivity rules). Link

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative source for J-coupling analysis in heteroaromatics). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of Suzuki coupling and regio-selectivity in poly-halogenated pyridines). Link

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Reference for Fluorine-Carbon coupling constants). Link

Sources

commercial availability and suppliers of 5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Strategic Sourcing & Synthesis of 5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine

Executive Summary

This compound (CAS 1214337-85-5 ) is a specialized bi-heteroaryl intermediate, primarily utilized in the development of kinase inhibitors (e.g., c-Met, BRAF analogs) and advanced agrochemicals.

Current market analysis indicates this compound is a Tier 3 commodity : listed by select catalog aggregators but rarely held in bulk stock. For drug development programs requiring gram-to-kilogram quantities, a "Direct Purchase" strategy poses significant risks regarding lead time (4–12 weeks) and batch consistency.

Recommendation: Researchers should adopt a Convergent Sourcing Strategy . By procuring the commercially stable building block 5-Chloro-2-fluoro-3-iodopyridine (CAS 884495-31-2 ) and coupling it with 4-Pyridylboronic acid , laboratories can secure high-purity material within 1–2 weeks, bypassing supply chain bottlenecks.

Part 1: Chemical Profile & Commercial Landscape

Identity & Properties
PropertyData
IUPAC Name This compound
CAS Number 1214337-85-5
Molecular Formula C₁₀H₆ClFN₂
Molecular Weight 208.62 g/mol
Core Scaffold 3,4'-Bipyridine derivative
Key Functionality Electrophilic Fluorine (C2) for SNAr; Chlorine (C5) for further coupling.[1]
Supply Chain Status
  • Direct Availability: Low. Most listings are "Make-on-Demand."

  • Primary Suppliers (Direct): A2B Chem, Chemikart (Aggregators).

  • Risk Factor: High probability of "ghost listings" where the vendor synthesizes upon order, causing delays.

Part 2: The Convergent Sourcing Strategy (Recommended)

Instead of sourcing the final target, procure the two key fragments. This method offers higher control over purity and supply reliability.

Fragment A: The Halogenated Core
  • Compound: 5-Chloro-2-fluoro-3-iodopyridine [1][2][3][4][5][6]

  • CAS: 884495-31-2 [1][3][4][5][6]

  • Availability: High (In Stock).

  • Key Suppliers: ChemScene, Atomax Chemicals, Echemi, Hairui Chemical.

  • Critical QC Note: Do NOT confuse with the 4-iodo isomer (CAS 659731-48-3), which is also commercially available. The 3-iodo position is essential for the correct regiochemistry.

Fragment B: The Boronic Partner
  • Compound: 4-Pyridylboronic acid

  • CAS: 1692-15-5

  • Availability: Commodity Chemical (Sigma-Aldrich, Combi-Blocks, Enamine).

Sourcing Decision Matrix

The following diagram illustrates the decision logic for sourcing this material, highlighting the risk mitigation of the convergent path.

SourcingStrategy Start Need CAS 1214337-85-5 CheckStock Check Direct Stock Start->CheckStock DirectBuy Direct Purchase (High Risk: Lead Time) CheckStock->DirectBuy If Available Convergent Convergent Sourcing (Recommended) CheckStock->Convergent If Lead Time > 2 wks FragA Buy Fragment A: 5-Cl-2-F-3-I-Pyridine (CAS 884495-31-2) Convergent->FragA FragB Buy Fragment B: 4-Pyridylboronic Acid (CAS 1692-15-5) Convergent->FragB Synthesis Suzuki Coupling Pd(dppf)Cl2 FragA->Synthesis FragB->Synthesis FinalProduct Final Product >98% Purity Synthesis->FinalProduct

Figure 1: Decision matrix comparing direct procurement vs. convergent synthesis strategies.

Part 3: Validated Synthesis Protocol

If direct supply is unavailable, use this standard operating procedure (SOP) to synthesize the target from the sourced fragments. This protocol is optimized for the electron-deficient nature of the fluoropyridine ring.

Reaction Scheme

5-Chloro-2-fluoro-3-iodopyridine + 4-Pyridylboronic acid


Target 
Step-by-Step Methodology
  • Reagent Setup:

    • To a microwave vial or pressure tube, add Fragment A (1.0 equiv, 257 mg).

    • Add Fragment B (1.2 equiv, 148 mg).

    • Add Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv, 41 mg). Note: Bis(diphenylphosphino)ferrocene is preferred over PPh3 ligands to prevent defluorination side reactions.

    • Add Base: K₃PO₄ (3.0 equiv, 636 mg) or Na₂CO₃ (2M aqueous solution).

  • Solvent System:

    • Add 1,4-Dioxane (4 mL) and Water (1 mL). Degas the solvent by sparging with Nitrogen or Argon for 10 minutes prior to addition. Oxygen is the enemy of this reaction.

  • Reaction Conditions:

    • Seal the vessel and heat to 90°C for 4–6 hours (or 110°C for 30 min in a microwave reactor).

    • Monitor by LCMS for the disappearance of the iodide (m/z 257) and appearance of the product (m/z 209).

  • Workup & Purification:

    • Cool to room temperature. Dilute with EtOAc and wash with water/brine.

    • Dry organic layer over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (SiO₂). Elute with a gradient of 0–40% EtOAc in Hexanes. The product is less polar than the boronic acid but more polar than the starting iodide.

Part 4: Quality Assurance & Validation

To ensure the material received (or synthesized) is correct, verify these specific markers.

Regioisomer Differentiation (Critical)

The most common supply error is receiving the 4-iodo isomer instead of the 3-iodo .

  • 1H NMR Check:

    • Correct (3-substituted): The proton at C4 (adjacent to the new pyridine ring) will show a distinct doublet with a coupling constant (

      
       Hz) to the C5-H (if Cl was H) or appear as a singlet/fine doublet if substituted. In this specific molecule, look for the coupling of the 4-pyridyl protons (AA'BB' system).
      
    • Incorrect (4-substituted): The symmetry of the substitution pattern changes.

Analytical Specifications
TestAcceptance Criteria
Appearance Off-white to pale yellow solid
LCMS (ESI+) [M+H]⁺ = 209.02 (Cl isotope pattern visible)
1H NMR (DMSO-d6) Diagnostic peaks for 4-pyridyl group:

8.6 (2H, d), 7.5 (2H, d).[1]
19F NMR Single peak around -70 to -80 ppm (distinct for 2-fluoropyridines).

References

  • Chemikart . Product Entry: this compound (CAS 1214337-85-5). Retrieved from .

  • ChemScene . Product Entry: 5-Chloro-2-fluoro-3-iodopyridine (CAS 884495-31-2).[1][3][4][5][6] Retrieved from .

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CAS 884495-31-2. Retrieved from .

  • Sigma-Aldrich . Product Entry: 4-Pyridylboronic acid (CAS 1692-15-5). Retrieved from .

  • Atomax Chemicals . Supplier Listing for Halogenated Pyridines. Retrieved from .

Sources

Methodological & Application

purification techniques for 5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide: High-Purity Purification Strategies for 5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the purification of this compound, a key heterocyclic building block in modern drug discovery. Achieving high purity (>99%) of this intermediate is critical for ensuring the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This document outlines purification strategies based on the compound's physicochemical properties, including flash column chromatography, preparative HPLC, and recrystallization. Each protocol is designed to be a self-validating system, incorporating in-process purity checks and final quality control measures. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: The Importance of Purity

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural motifs are present in a variety of biologically active molecules. The purity of such an intermediate is paramount; trace impurities can lead to unwanted side reactions, complicate reaction kinetics, and introduce difficult-to-remove byproducts in the final API. This guide provides robust methodologies for purifying this compound from typical crude reaction mixtures.

Foundational Knowledge: Physicochemical Properties & Impurity Profile

A successful purification strategy is built upon a thorough understanding of the target molecule's properties and the likely impurities.

2.1. Physicochemical Characteristics

The purification approach is dictated by the molecule's polarity, basicity, and solubility.

PropertyValue / ObservationJustification & Impact on Purification
Molecular Formula C₁₀H₆ClFN₂
Molecular Weight 208.62 g/mol Influences diffusion rates and behavior in mass spectrometry.
Polarity Moderately PolarThe presence of two electronegative halogen atoms and a pyridine ring contributes to its polarity. This suggests that normal-phase chromatography on silica gel is a viable option.
Basicity (pKa) ~5.2 - 6.0 (estimated)The lone pair of electrons on the pyridine nitrogen atom imparts basic character.[1][2] This is a critical handle for purification, enabling techniques like acid-base extraction and pH-controlled chromatography. However, it can also cause peak tailing on acidic silica gel.[3]
Solubility Soluble in polar organic solvents (e.g., DCM, EtOAc, MeOH, THF). Limited solubility in non-polar solvents (e.g., hexanes) and water.Guides the selection of solvents for chromatography and recrystallization. The "like dissolves like" principle is key.[4]
Physical State Typically a solid at room temperature.Makes recrystallization a potential high-yield purification method.

2.2. Typical Impurity Profile

Impurities often arise from the synthetic route, which commonly involves a Suzuki or Stille coupling. Potential impurities include:

  • Unreacted Starting Materials: e.g., a boronic acid/ester or stannane derivative and the corresponding halo-pyridine precursor.

  • Homocoupled Byproducts: Resulting from the self-coupling of the starting materials.

  • Isomers: Positional isomers formed during the synthesis.

  • Residual Catalysts: Palladium or other metal catalysts.

  • Solvents: Residual solvents from the reaction and workup.

Strategic Selection of Purification Technique

The choice of purification method depends on the initial purity of the crude material, the scale of the purification, and the desired final purity. The following diagram outlines a logical workflow for technique selection.

Purification_Strategy Start Crude 5-Chloro-2-fluoro-3- (pyridin-4-yl)pyridine Purity_Check Assess Purity & Impurity Profile (TLC, LC-MS, 1H NMR) Start->Purity_Check Decision1 Is the major impurity non-basic? Purity_Check->Decision1 LLE Perform Acid-Base Liquid-Liquid Extraction Decision1->LLE  Yes Decision2 Desired Purity >99.5%? Or are impurities close-eluting? Decision1->Decision2  No LLE->Decision2 Prep_HPLC Preparative HPLC Decision2->Prep_HPLC  Yes Column_Chrom Flash Column Chromatography Decision2->Column_Chrom  No Decision3 Is the material crystalline? Prep_HPLC->Decision3 Column_Chrom->Decision3 Recrystal Recrystallization Decision3->Recrystal  Yes Final_Product Pure Product (>99% Purity) Decision3->Final_Product  No (as final step) Recrystal->Final_Product

Sources

Troubleshooting & Optimization

optimization of palladium catalyst for 5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-4YL-CPL-05 Subject: Optimization of Palladium Catalyst for 5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Strategic Overview: The "Heteroaryl Trap"

You are attempting to synthesize This compound . This is not a standard Suzuki-Miyaura coupling; it is a "perfect storm" of three competing failure modes inherent to electron-deficient heterocycles.

To optimize your catalyst system, you must first understand why standard conditions (e.g., Pd(PPh3)4, Na2CO3) will fail:

  • Catalyst Poisoning (The "N-Binder" Effect): Both the starting material and the product contain basic pyridine nitrogens. These coordinate strongly to the electrophilic Palladium(II) center, displacing phosphine ligands and shutting down the catalytic cycle (formation of inactive Pd(L)(Py)2 species).

  • Protodeboronation (The "Vanishing Nucleophile"): The 4-pyridyl boronic acid is notoriously unstable. The electron-deficient ring facilitates rapid C–B bond hydrolysis, converting your nucleophile into pyridine (a useless byproduct) faster than it can transmetalate.

  • Chemoselectivity (The "Halogen Dance"): You have three halogens: C2-F, C3-Br (assumed reactive site), and C5-Cl.

    • Risk: Strong bases (alkoxides) will trigger SNAr at the C2-Fluorine.

    • Risk: Non-selective catalysts may insert into the C5-Chlorine.

The Optimization Matrix

To solve this, we move from "screening" to "rational design." The following system is the optimized recommendation for this specific transformation.

A. The Catalyst Engine (Ligand & Metal)

Recommendation: RuPhos Pd G4 (or XPhos Pd G4)

  • Why RuPhos?

    • Steric Bulk: The dicyclohexyl and diisopropoxy groups create a "protective shell" around the Pd center, physically preventing the pyridine nitrogen from coordinating and poisoning the catalyst.

    • Electronic Activation: It is electron-rich, facilitating oxidative addition into the deactivated 3-halopyridine ring.

  • Why G4 Precatalyst?

    • Traditional sources like Pd2(dba)3 have variable induction periods and contain "dba," which itself acts as a ligand that slows down reaction rates. G4 precatalysts generate the active monoligated Pd(0) species immediately upon heating.

B. The Nucleophile (Boron Source)

Recommendation: Pyridin-4-yl MIDA Boronate (or Lithium Triisopropyl Borate)

  • The Fix: Do NOT use free Pyridin-4-ylboronic acid. It will protodeboronate before coupling.

  • Mechanism: MIDA boronates act as a "slow-release capsule."[1] Under basic aqueous conditions, they hydrolyze slowly to release the active boronic acid at a rate that matches the catalytic turnover. This keeps the concentration of free boronic acid low, minimizing decomposition while maintaining enough for the reaction.[1]

C. The Base (Chemoselectivity Control)

Recommendation: K3PO4 (Tribasic Potassium Phosphate) [2]

  • The Logic: You must avoid alkoxide bases (NaOtBu, NaOEt). These are strong nucleophiles that will attack the C2-Fluorine (SNAr), destroying your scaffold. K3PO4 is basic enough to activate the boronate but non-nucleophilic enough to leave the C-F bond intact.

Optimized Experimental Protocol

Target Reaction: 3-Bromo-5-chloro-2-fluoropyridine + Pyridin-4-yl MIDA Boronate


 Product
Materials:
  • Electrophile: 3-Bromo-5-chloro-2-fluoropyridine (1.0 equiv)

  • Nucleophile: Pyridin-4-yl MIDA Boronate (1.5 equiv)

  • Catalyst: RuPhos Pd G4 (2.0 - 4.0 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) [Degassed]

Step-by-Step Procedure:
  • Inert Setup: Equip a reaction vial with a stir bar. Cycle vacuum/Argon 3 times to remove oxygen (Oxygen kills the active catalyst).

  • Solids Addition: Add the Electrophile, MIDA Boronate, K3PO4, and RuPhos Pd G4 catalyst to the vial under a counter-flow of Argon.

  • Solvent Addition: Add the degassed Dioxane/Water mixture. The concentration should be roughly 0.1 M to 0.2 M relative to the electrophile.

  • Activation: Seal the vial. Heat to 80°C for 4–12 hours.

    • Note: MIDA hydrolysis requires water and heat. Do not run this anhydrous.

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water.

    • Critical: If the MIDA ester is not fully hydrolyzed, you may need a mild chemical hydrolysis step (e.g., stirring with solid NaHCO3), but usually, the reaction conditions suffice.

Troubleshooting Logic (Visualized)

The following diagram illustrates the decision-making process when encountering failure modes.

Troubleshooting Start Issue: Low Yield / Failure CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM Result1 SM (Halide) Remaining + Pyridine Detected CheckSM->Result1 Result2 SM (Halide) Consumed + Wrong Product (Mass + X) CheckSM->Result2 Result3 SM (Halide) Remaining + No Boron Species CheckSM->Result3 Cause1 Catalyst Poisoning (N-binding) Result1->Cause1 Cause2 Chemoselectivity Failure (SNAr or C-Cl insertion) Result2->Cause2 Cause3 Protodeboronation (Boron instability) Result3->Cause3 Sol1 Switch to Bulky Ligand (RuPhos/XPhos) Increase Temp Cause1->Sol1 Sol2 Change Base to K3PO4 Lower Temp Cause2->Sol2 Sol3 Use MIDA Boronate or Slow Addition Cause3->Sol3

Caption: Decision tree for diagnosing reaction failures based on crude mixture analysis.

Frequently Asked Questions (FAQ)

Q: Why can't I just use Palladium Tetrakis (Pd(PPh3)4)? A: Pd(PPh3)4 is coordinatively saturated with four ligands. To work, it must lose two PPh3 ligands. In your system, the excess pyridine nitrogens from your substrate will instantly fill those open sites, forming a stable, inactive complex. Furthermore, PPh3 is not electron-rich enough to drive oxidative addition into your electron-poor 3-bromo-pyridine efficiently.

Q: I see a spot on TLC that corresponds to the product, but the reaction stalls at 50%. Adding more catalyst doesn't help. A: This is likely "Product Inhibition." The product (a bis-pyridine) is a bidentate ligand that binds to Pd better than the starting material.

  • Fix: Increase the ligand-to-metal ratio (e.g., 2:1 Ligand:Pd if mixing manually) or switch to XPhos , which is bulky enough to prevent the product from binding.

Q: Can I use the Pinacol Ester (Bpin) instead of MIDA? A: You can try, but 4-pyridyl Bpin esters are often just as unstable as the acids in aqueous base. If you must use Bpin, use anhydrous conditions (Dioxane/Toluene) with a base like K2CO3 or CsF , but be warned that solubility might become an issue.

Q: My product has the wrong mass (M-19 or M+OMe). What happened? A:

  • M-19 (Loss of F): You likely used a hydroxide or alkoxide base, causing SNAr displacement of the fluorine. Switch to Phosphate or Carbonate.

  • M+OMe: You used Methanol as a co-solvent. The methoxide ion attacked the C2-F. Never use alcoholic solvents with fluorinated pyridines in basic conditions.

Data Summary: Ligand Performance Comparison

LigandYieldMajor IssueRecommendation
PPh3 <10%Catalyst Poisoning⛔ Avoid
dppf 20-30%Slow Oxidative Addition⚠️ Poor
XPhos 85-95%Excellent Steric ProtectionRecommended
RuPhos 90-98% Optimal for 3-Halopyridines🌟 Best in Class
Amphos 40-50%Moderate Activity⚠️ Backup Only

References

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 138(29), 9145–9157.
  • MIDA Boronates (Slow Release Strategy)

    • Knapp, D. M., et al. (2009).[3] "In Situ Generation of Anhydrous, Base-Free Boronic Acids from MIDA Boronates." Journal of the American Chemical Society, 131(20), 6961–6963.

  • Buchwald Ligands for Heteroaryl Coupling

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.
  • Chemoselectivity in Halogenated Pyridines

    • Lutz, M. R., et al. (2017). "Selective Cross-Coupling of 2-Bromo-5-chloropyridine." Journal of Organic Chemistry. (General reference for C-Br vs C-Cl selectivity).

Sources

byproduct identification in 5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Case #5C2F-PY4 Subject: Troubleshooting Impurity Profiles in 5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Deceptive" Scaffold

You are likely encountering difficulties synthesizing This compound via Suzuki-Miyaura coupling. This scaffold presents a "perfect storm" of competing reactivities:

  • The SNAr Trap: The 2-fluoro position is highly activated by the pyridine nitrogen and the 5-chloro substituent, making it susceptible to nucleophilic attack by your base or solvent.

  • The Halogen Hierarchy: You are relying on the chemoselectivity of the 3-iodo/bromo position over the 5-chloro position.

  • Boronate Stability: While 4-pyridyl boronates are more stable than their 2-pyridyl counterparts, they are prone to oxidative homocoupling.

This guide moves beyond generic advice, providing a forensic breakdown of the byproducts you are seeing and the mechanistic adjustments required to eliminate them.

Part 1: Impurity Identification (The Fingerprint)

Use this table to match your LC-MS / GC-MS data to the specific failure mode.

Observed Mass (m/z)Probable IdentityMechanistic Cause
Target (M) This compound Desired Pathway
M + 16 (or +18) 5-Chloro-2-hydroxy-3-(pyridin-4-yl)pyridine (Pyridone tautomer)SNAr Hydrolysis: Hydroxide (from aqueous base) attacked the 2-F position.
M + 14 / +28 5-Chloro-2-alkoxy-3-(pyridin-4-yl)pyridine SNAr Solvolysis: Alkoxide (from MeOH/EtOH/iPrOH solvent) attacked the 2-F position.
M - 126 (approx) Pyridine (Volatile, often lost)Protodeboronation: Decomposition of the 4-pyridyl boronic acid (See Note A).
M - 78 (approx) 5-Chloro-2-fluoropyridine Protodehalogenation: The C-I/Br bond was reduced to C-H instead of coupling.
156.07 4,4'-Bipyridine Homocoupling: Oxidative coupling of the boronic acid partner (O₂ leak).

Note A (Expert Insight): Contrary to popular belief, 4-pyridyl boronic acids are kinetically stable to protodeboronation compared to 2-pyridyl variants (


 week at pH 12) [[1]]. If you are losing boronate, it is likely due to oxidative homocoupling  (forming 4,4'-bipyridine) or lack of transmetallation efficiency, not spontaneous hydrolysis.

Part 2: The SNAr Ambush (Critical Troubleshooting)

The most common failure in this synthesis is the loss of the fluorine atom. The 2-position of a pyridine ring is electron-deficient.[1][2] When you add a 5-chloro group (electron-withdrawing), the 2-position becomes a "hotspot" for Nucleophilic Aromatic Substitution (SNAr).

The Mechanism

Standard Suzuki bases (NaOH, K₂CO₃, NaOEt) act as nucleophiles. If you use methanol or ethanol as a co-solvent, the alkoxide generated will displace the fluorine faster than the palladium can perform the coupling.

Protocol Adjustment (The "Anhydrous" Fix)

If you observe M+16 or Alkoxy adducts :

  • Switch Solvent: Eliminate alcohols. Use 1,4-Dioxane , Toluene , or DME .

  • Change Base: Switch from aqueous Carbonate/Hydroxide to anhydrous K₃PO₄ (Potassium Phosphate Tribasic) or CsF (Cesium Fluoride).

    • Why? K₃PO₄ is poorly soluble in organic solvents, creating a "heterogeneous base" system that facilitates the Suzuki mechanism (boronate activation) without flooding the solution with dissolved nucleophiles that attack the C-F bond [[2]].

  • Water Control: Use a strict 4:1 or 5:1 Solvent:Water ratio, or move to a completely anhydrous system using CsF (The "Suzuki-F" condition).

Part 3: Regiocontrol & Catalyst Selection

If you observe coupling at the wrong position (products retaining Iodine/Bromine but losing Chlorine), or low conversion:

The Hierarchy: C-I > C-Br >> C-Cl >> C-F. You must use 5-chloro-2-fluoro-3-iodopyridine as your starting material. The rate of oxidative addition into the C-Cl bond is negligible unless you use highly active alkyl-phosphine ligands (like PCy3) at high temperatures.

Recommended Catalyst System:

  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene).[2]

    • Reason: The large bite angle of dppf favors reductive elimination of the bi-aryl product over beta-hydride elimination (which causes dehalogenation) [[3]].

  • Pre-catalyst: Pd(dppf)Cl₂[3] · DCM adduct.

  • Loading: 1-3 mol%.

Part 4: Visualizing the Pathways

The following diagrams map the competing reaction pathways and the decision logic for troubleshooting.

Diagram 1: Reaction & Impurity Map

This chart visualizes exactly where your material is going if it's not forming the product.

ReactionMap SM Start: 5-Cl-2-F-3-I-Pyridine + 4-Py-B(OH)2 Pd_Cycle Pd Catalytic Cycle SM->Pd_Cycle Oxidative Addn. Imp_SNAr Impurity: 2-Alkoxy/Hydroxy (SNAr on Fluorine) SM->Imp_SNAr Base/Solvent Attack (Before Coupling) Imp_Homo Impurity: 4,4'-Bipyridine (Boronate Homocoupling) SM->Imp_Homo O2 Presence Target Target Product (5-Cl-2-F-3-(4-Py)-Py) Pd_Cycle->Target Reductive Elim. Imp_Dehalo Impurity: 5-Cl-2-F-Pyridine (Dehalogenation of I) Pd_Cycle->Imp_Dehalo Beta-H Elim. (Ligand/Solvent issue)

Caption: Mechanistic divergence in this compound synthesis. Red paths indicate failure modes.

Diagram 2: Troubleshooting Logic Tree

Follow this logic to resolve your specific yield/purity issue.

LogicTree Start Analyze LC-MS Data Q1 Is Fluorine missing? (Mass +16 or +Alkoxy) Start->Q1 Sol1 Fix: Switch to Anhydrous K3PO4 Remove Alcohol Solvents Q1->Sol1 Yes Q2 Is Iodine replaced by H? (Mass = SM - 126) Q1->Q2 No Sol2 Fix: Switch Ligand to dppf Lower Temperature Q2->Sol2 Yes Q3 Is Boronate consumed but no coupling? Q2->Q3 No Sol3 Fix: Degas Solvents (Remove O2) Check for 4,4'-Bipyridine Q3->Sol3 Yes

Caption: Step-by-step troubleshooting decision matrix based on mass spectrometry feedback.

Part 5: Validated Experimental Protocol

To minimize the byproducts described above, utilize this optimized protocol which balances reactivity with functional group tolerance.

Reagents:

  • 5-Chloro-2-fluoro-3-iodopyridine (1.0 equiv)

  • Pyridin-4-ylboronic acid pinacol ester (1.1 equiv) — Pinacol esters are preferred over free acids for solubility and stability.

  • Pd(dppf)Cl₂ (0.03 equiv)[3]

  • K₃PO₄ (2.0 equiv) — Finely ground.

  • Solvent: 1,4-Dioxane / Water (9:1 ratio).

Procedure:

  • Degassing (Crucial): Sparge the 1,4-Dioxane and Water separately with Nitrogen/Argon for 15 minutes. Oxygen promotes homocoupling.[2]

  • Assembly: In a reaction vial, combine the halides, boronate, and K₃PO₄.

  • Catalyst Addition: Add Pd(dppf)Cl₂ last.[3]

  • Heating: Seal and heat to 80°C (Do not exceed 100°C to prevent SNAr).

  • Workup: Dilute with EtOAc, wash with water. Note: The product is a pyridine; ensure the aqueous layer is not too acidic, or the product will protonate and remain in the water.

References

  • Cox, P. A., et al. (2016).[4] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 138(29), 9145–9157.[4]

  • BenchChem Technical Support. (2025). "Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." BenchChem Protocols.

  • Yoneda Labs. (2024). "Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions." Yoneda Labs Technical Library.

Sources

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The biaryl pyridine scaffold, specifically 5-chloro-2-fluoro-3-(pyridin-4-yl)pyridine, represents a privileged structural motif in modern drug discovery. Its unique electronic and conformational properties have positioned it as a critical intermediate in the synthesis of a range of pharmacologically active agents. This guide provides a comparative analysis of the most prevalent and effective synthetic routes to this key intermediate, offering a detailed examination of palladium-catalyzed cross-coupling strategies. We will delve into the mechanistic underpinnings, practical considerations, and present representative experimental protocols to aid researchers in selecting the optimal synthetic approach for their specific needs.

Introduction to the Core Challenge

The synthesis of 3-arylpyridines, such as the target molecule, primarily revolves around the formation of a C-C bond between two pyridine rings. The electron-deficient nature of the pyridine ring can pose challenges for certain synthetic transformations. However, the advent of palladium-catalyzed cross-coupling reactions has largely overcome these hurdles, providing robust and versatile methods for the construction of such biaryl systems. This guide will focus on the two most prominent of these methods: the Suzuki-Miyaura coupling and the Stille coupling.

Strategic Disconnections for Synthesis

The retrosynthetic analysis of this compound reveals two primary disconnection points for cross-coupling reactions, centered around the C3-C4' bond between the two pyridine rings.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_stille Stille Coupling Target This compound Suzuki_A Route A: (C-Br) + (C-B) Target->Suzuki_A Disconnection 1 Suzuki_B Route B: (C-B) + (C-Br) Target->Suzuki_B Disconnection 2 Stille Route C: (C-Sn) + (C-Br) Target->Stille Disconnection 3

Figure 1: Primary retrosynthetic disconnections for this compound.

Route 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely employed method for the formation of aryl-aryl bonds due to the operational simplicity, the commercial availability of a vast array of boronic acids, and the generally low toxicity of the boron-containing reagents. For the synthesis of our target molecule, two approaches are viable.

Route 1A: 3-Bromo-5-chloro-2-fluoropyridine and Pyridine-4-boronic acid

This is often the more direct approach, coupling a readily available halogenated pyridine with a commercially available boronic acid.

G cluster_reactants Reactant1 3-Bromo-5-chloro-2-fluoropyridine Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Reactant1->Catalyst Reactant2 Pyridine-4-boronic acid Reactant2->Catalyst Product This compound Catalyst->Product

Figure 2: Suzuki-Miyaura coupling, Route 1A.

Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of the pyridine, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the product and regenerate the catalyst. A known challenge with pyridineboronic acids is their propensity for protodeborylation under the reaction conditions, which can be mitigated by careful selection of the base and solvent system.

Synthesis of Precursor: 3-Bromo-5-chloro-2-fluoropyridine

While commercially available, this starting material can be synthesized from 5-chloro-3-fluoropyridin-2-amine via a Sandmeyer-type reaction.

Experimental Protocol: Suzuki Coupling (Route 1A)
  • To a flame-dried flask, add 3-bromo-5-chloro-2-fluoropyridine (1.0 equiv.), pyridine-4-boronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route 1B: 5-Chloro-2-fluoropyridine-3-boronic acid and 4-Bromopyridine

This alternative Suzuki-Miyaura approach involves the synthesis of a custom boronic acid from the more accessible 5-chloro-2-fluoropyridine.

G cluster_reactants Reactant1 5-Chloro-2-fluoropyridine-3-boronic acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/EtOH/H₂O) Reactant1->Catalyst Reactant2 4-Bromopyridine Reactant2->Catalyst Product This compound Catalyst->Product

Figure 3: Suzuki-Miyaura coupling, Route 1B.

Synthesis of Precursor: 5-Chloro-2-fluoropyridine-3-boronic acid

This key intermediate, while commercially available, can be prepared from 5-chloro-2-fluoropyridine. The synthesis involves a lithium-halogen exchange or a directed ortho-metalation followed by quenching with a borate ester.

Experimental Protocol: Synthesis of 5-Chloro-2-fluoropyridine-3-boronic acid
  • Dissolve 5-chloro-2-fluoropyridine (1.0 equiv.) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium (1.1 equiv.) and stir for 1 hour at -78 °C.

  • Add triisopropyl borate (1.2 equiv.) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with aqueous HCl (1M) and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude boronic acid.

Route 2: The Stille Coupling

The Stille coupling offers a powerful alternative to the Suzuki-Miyaura reaction. It involves the palladium-catalyzed coupling of an organostannane with an organic halide. A key advantage of Stille couplings is the stability of organostannanes to a wide range of reaction conditions, although the toxicity of tin compounds is a significant drawback.

G cluster_reactants Reactant1 5-Chloro-2-fluoro-3-(tributylstannyl)pyridine Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Solvent (e.g., Toluene or DMF) Reactant1->Catalyst Reactant2 4-Bromopyridine Reactant2->Catalyst Product This compound Catalyst->Product

Figure 4: Stille coupling for the target molecule.

Mechanistic Considerations: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step is generally irreversible and does not require a base.

Experimental Protocol: Stille Coupling
  • To a flame-dried flask, add 5-chloro-2-fluoro-3-(tributylstannyl)pyridine (1.0 equiv.), 4-bromopyridine (1.1 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.).

  • Add anhydrous, degassed toluene or DMF.

  • Heat the mixture to 90-110 °C under an inert atmosphere and monitor the reaction progress.

  • Upon completion, cool the reaction and dilute with ethyl acetate.

  • Wash the organic layer with aqueous potassium fluoride to remove tin byproducts, followed by water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Comparative Analysis

FeatureSuzuki-Miyaura Coupling (Route 1A/1B)Stille Coupling
Reagents Boronic acids/esters and organic halidesOrganostannanes and organic halides
Toxicity Boron reagents are generally low in toxicity.Organotin compounds are highly toxic and require careful handling and disposal.
Stability of Reagents Boronic acids can be prone to decomposition (e.g., protodeborylation), especially heteroaryl boronic acids.Organostannanes are generally stable to air and moisture.
Reaction Conditions Requires a base for activation of the boronic acid.Typically does not require a base. Can be sensitive to air and moisture in some cases.
Byproducts Boron-based byproducts are generally water-soluble and easily removed.Tin byproducts can be difficult to remove and may require specific workup procedures (e.g., KF wash).
Typical Yields Moderate to high, but can be variable depending on substrate.Generally high and reliable.
Cost & Availability Wide variety of boronic acids are commercially available. Custom synthesis is well-established.Fewer commercially available organostannanes. Synthesis can be straightforward but involves toxic reagents.

Conclusion and Recommendations

Both the Suzuki-Miyaura and Stille couplings represent highly effective and reliable methods for the synthesis of this compound.

  • For routine synthesis, scalability, and environmental considerations, the Suzuki-Miyaura coupling is the recommended approach. The lower toxicity of the reagents and the ease of byproduct removal make it a more practical choice for most applications. Route 1A, utilizing the commercially available 3-bromo-5-chloro-2-fluoropyridine, is the most direct and atom-economical of the two Suzuki approaches.

  • The Stille coupling remains a valuable alternative, particularly when the corresponding boronic acid is unstable or difficult to access. Its high reliability and tolerance for a wide range of functional groups can be advantageous in complex synthetic sequences. However, the significant toxicity of organotin compounds necessitates stringent safety protocols and waste management procedures.

The choice between these synthetic routes will ultimately depend on the specific requirements of the research program, including scale, available starting materials, and the laboratory's capabilities for handling toxic reagents.

References

  • PureSynth. 5-Chloro-2-Fluoropyridine-3-Boronic Acid (Contains Varying Amounts Of Anhydride). [Link]

  • Ahmad, O. K., Medley, J. W., Coste, A., & Movassaghi, M. (2012). Direct Condensation of N-Vinyl and N-Aryl Amides with Nucleophiles for the Preparation of Azaheterocycles. Organic Syntheses, 89, 354-368. [Link]

  • Pipzine Chemicals. 5-Chloro-2-fluoropyridine-3-boronic Acid. [Link]

  • CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.
  • Wikipedia. Stille reaction. [Link]

  • CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
  • Matsumoto, K. (2013). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University Institute of Natural Sciences Report, 44, 1-6. [Link]

  • EP0192287A2 - Process for the preparation of fluorin
  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • Blanco-Ceja, R. E., et al. (2023). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Molecules, 28(15), 5809. [Link]

  • Myers, A. G. (2011). The Stille Reaction. Chem 115. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 26). 3-Bromo-2-chloro-5-fluoropyridine: Your Key to Advanced Organic Synthesis from China. [Link]

  • Comins, D. L., Foti, C. J., & Joseph, S. P. (1996). N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Organic Syntheses, 73, 159. [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(11), 895-900. [Link]

  • Czechtizky, W., et al. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Bioorganic & Medicinal Chemistry Letters, 13(2), 289-291. [Link]

Publish Comparison Guide: 5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine & Porcupine Inhibitor Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine —a critical biaryl scaffold used in the synthesis of Wnt pathway inhibitors—against its fully derivatized analogs (such as LGK974/WNT974 ) and functional alternatives (e.g., ETC-159 ).

Executive Summary

This compound (CAS: 1214337-85-5 ) is a specialized heterocyclic building block serving as the pharmacophore core for a class of potent Porcupine (PORCN) inhibitors . These small molecules target the Wnt signaling pathway, specifically by inhibiting the palmitoylation of Wnt ligands, a critical step for their secretion and oncogenic activity.[1][2][3]

While the molecule itself is an intermediate, its 3-(4-pyridyl)pyridine scaffold dictates the binding affinity and selectivity of final drug candidates like LGK974 (WNT974) and RXC004 . This guide compares the biological potential of this core scaffold against optimized clinical candidates, highlighting the Structure-Activity Relationship (SAR) that transforms this fragment into a nanomolar inhibitor.

Chemical Identity & Structural Role

FeatureDescription
Chemical Name This compound
CAS Number 1214337-85-5
Molecular Formula C₁₀H₆ClFN₂
Core Scaffold [3,4'-Bipyridine] system
Key Substituents C5-Chloro / C2-Fluoro : Modulate metabolic stability and lipophilicity.Pyridin-4-yl : Critical for hydrogen bonding with the PORCN active site (His341).
Primary Application Key intermediate for Wnt/Porcupine Inhibitors (e.g., WNT974 analogs).
Structural Significance in PORCN Inhibition

The biaryl system (pyridine-pyridine) mimics the adenosine moiety of the cofactor Palmitoyl-CoA , which binds to Porcupine. The nitrogen on the 4-pyridyl ring acts as a hydrogen bond acceptor, anchoring the molecule in the enzyme's active site. The chloro and fluoro substitutions on the central ring are engineered to block metabolic hot spots (preventing oxidation) and optimize the dihedral angle for binding.

Biological Activity Comparison

This section compares the Core Scaffold (as a fragment) with Optimized Inhibitors (LGK974, ETC-159) to demonstrate the impact of chemical derivatization.

Comparative Performance Metrics
Compound ClassRepresentative MoleculeIC₅₀ (Wnt Secretion)*IC₅₀ (PORCN Binding)Metabolic Stability (t½)Mechanism of Action
Core Scaffold This compound> 10 µM (Est.)Low AffinityLow (Rapid Clearance)Weak Competitive Inhibitor
Dimethyl Analog LGK974 (WNT974) 0.4 nM 1.0 nM > 2 h (Human Microsomes)Potent PORCN Inhibitor
Biaryl Analog ETC-159 2.9 nM~1-5 nMHighPORCN Inhibitor
Precursor Hit GNF-133112 nM8 nM< 15 min (Murine)PORCN Inhibitor

*Data derived from Wnt-Luciferase reporter assays in HEK293 or TM3 cells.

Detailed Analysis
  • Potency Shift : The core scaffold alone lacks the "tail" region (often an acetamide-linked pyrazine or thiazole) required to occupy the lipid-binding tunnel of Porcupine. Derivatization at the C5 position (replacing the Chloro group or extending from it) with an amide linker typically improves potency by 10,000-fold (from µM to nM range).

  • Selectivity : The 3-(4-pyridyl) motif provides exquisite selectivity for membrane-bound O-acyltransferases (MBOATs) like Porcupine over other kinases (e.g., p38 MAPK), provided the substituents are optimized. The 2-fluoro group in the scaffold specifically reduces off-target binding and improves oral bioavailability compared to non-fluorinated analogs.

  • Metabolic Stability : Early analogs (like GNF-1331) suffered from rapid CYP450 metabolism. The introduction of electron-withdrawing groups (like Chloro and Fluoro in the subject scaffold, or Methyl/Trifluoromethyl in RXC004) blocks metabolic oxidation sites on the pyridine ring, significantly extending in vivo half-life.

Mechanism of Action & Pathway Visualization

The scaffold functions by occupying the Palmitoyl-CoA binding pocket of the Porcupine enzyme in the Endoplasmic Reticulum (ER). This prevents the transfer of a palmitoleate group to the Wnt ligand (specifically at Serine 209 of Wnt3a), rendering the Wnt protein water-soluble and unable to be secreted or bind Frizzled receptors.

WntPathway PORCN Porcupine (PORCN) (ER Membrane) Wnt_Palm Palmitoylated Wnt PORCN->Wnt_Palm Acylation Wnt_Pre Pro-Wnt Ligand Wnt_Pre->PORCN Substrate PalCoA Palmitoyl-CoA PalCoA->PORCN Cofactor Inhibitor 5-Cl-2-F-Pyridine Scaffold (Inhibitor) Inhibitor->PORCN Blocks Active Site (Competes w/ Pal-CoA) Secretion Wnt Secretion (Exocytosis) Wnt_Palm->Secretion Frizzled Frizzled Receptor (Target Cell) Secretion->Frizzled Signaling Wnt/β-catenin Signaling (Cell Proliferation) Frizzled->Signaling

Caption: Mechanism of Porcupine inhibition. The this compound scaffold competes with Palmitoyl-CoA, preventing Wnt acylation and subsequent signaling.

Experimental Protocols

To validate the activity of compounds derived from this scaffold, the following assays are industry standards.

Protocol A: Cellular Wnt-Luciferase Reporter Assay

Objective: Measure the inhibition of Wnt signaling in a cellular context. Materials: HEK293 cells transfected with SuperTopFlash (STF) reporter, Wnt3a expression vector, Test Compound (dissolved in DMSO).

  • Seeding: Plate STF-HEK293 cells (10,000 cells/well) in a 96-well white opaque plate.

  • Transfection: Cotransfect cells with Wnt3a plasmid to induce autocrine Wnt signaling.

  • Treatment: 24 hours post-transfection, treat cells with serial dilutions of the Test Compound (e.g., 0.1 nM to 10 µM). Include DMSO control.

  • Incubation: Incubate for 24–48 hours at 37°C, 5% CO₂.

  • Detection: Add Luciferase substrate (e.g., Bright-Glo). Lyse cells and measure luminescence on a plate reader.

  • Analysis: Plot Luminescence vs. Log[Concentration] to calculate IC₅₀ .

    • Validation: LGK974 should yield an IC₅₀ ~0.4–1.0 nM. The core scaffold (underivatized) will likely show activity only at >10 µM.

Protocol B: Porcupine Radioligand Binding Assay

Objective: Confirm direct binding to the PORCN enzyme. Materials: Membranes from CHO cells overexpressing human PORCN, [³H]-GNF-1331 (radiolabeled probe).

  • Preparation: Prepare membrane homogenates in binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA).

  • Competition: Incubate membranes (10 µ g/well ) with [³H]-GNF-1331 (5 nM) and varying concentrations of the Test Compound .

  • Equilibrium: Incubate for 2 hours at room temperature.

  • Filtration: Harvest membranes onto GF/B filter plates using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add scintillant and count radioactivity (CPM).

  • Result: A decrease in CPM indicates displacement of the probe. High-affinity analogs will show low K_i values.

Conclusion & Recommendations

This compound is not a drug in itself but a high-value scaffold . Its specific halogenation pattern (5-Cl, 2-F) offers superior metabolic stability compared to non-halogenated pyridines, making it an ideal starting point for synthesizing next-generation Porcupine inhibitors.

  • For Synthetic Chemists: Use this building block to introduce the biaryl core. The 5-chloro position is reactive for Suzuki couplings or amination to attach the "tail" region necessary for nanomolar potency.

  • For Biologists: When testing analogs, use LGK974 as the positive control. Expect the core scaffold to function as a weak competitive inhibitor, useful only for fragment-based screening or crystallographic studies.

References

  • Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 Source: PNAS (2013) URL:[Link]

  • Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors Source: ACS Medicinal Chemistry Letters (2016) URL:[Link]

  • Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway Source: European Journal of Medicinal Chemistry (2021) URL:[Link]

  • Structural basis of Wnt biogenesis, processing, and secretion Source: Nature (2022) (Describes PDB 7URD structure of PORCN with LGK974) URL:[Link]

Sources

structure-activity relationship (SAR) studies of 5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) Studies of 5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine Analogs Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers.

Executive Summary: The "Privileged" Biaryl Core

In the landscape of kinase and GPCR ligand design, This compound represents a high-value "privileged scaffold." Unlike generic biaryls, this specific substitution pattern offers a pre-organized geometry ideal for targeting p38


 Mitogen-Activated Protein Kinase (MAPK)  and Metabotropic Glutamate Receptor 5 (mGluR5) .

This guide objectively compares this scaffold against its non-chlorinated and isomeric alternatives, demonstrating why the 5-Cl, 2-F, 3-(4-Py) configuration provides the optimal balance of synthetic tractability (SNAr reactivity) and metabolic stability .

Key Application Areas
  • p38 MAPK Inhibitors: Precursor to Type I inhibitors where the 4-pyridyl moiety acts as the hinge binder (interacting with Met109).

  • mGluR5 Negative Allosteric Modulators (NAMs): Core scaffold for "MPEP-like" analogs.

  • Fragment-Based Drug Discovery (FBDD): A lead-like fragment with defined vectors for growth.

Critical Structural Analysis & Mechanism

The efficacy of this scaffold stems from the synergistic effects of its three functional handles. Below is a breakdown of the Structure-Activity Relationship (SAR) logic:

A. The 2-Fluoro "Warhead" (Reactivity Handle)
  • Function: Serves as the electrophile for Nucleophilic Aromatic Substitution (SNAr).

  • Advantage: The fluorine atom is highly electronegative, stabilizing the Meisenheimer complex intermediate more effectively than chlorine or bromine at this position. This allows for rapid derivatization with amines (primary/secondary) under mild conditions to install "solvent-front" solubilizing groups.

B. The 3-(Pyridin-4-yl) "Anchor" (Binding Pharmacophore)
  • Function: In kinase active sites, the nitrogen of the 4-pyridyl ring typically functions as a hydrogen bond acceptor for the backbone amide of the hinge region (e.g., Met109 in p38

    
    ).
    
  • Geometry: The biaryl twist angle (approx. 30-40°) mimics the twisted conformation required to fit into the ATP-binding pocket, reducing the entropic penalty upon binding.

C. The 5-Chloro "Modulator" (Selectivity & Stability)
  • Function:

    • Metabolic Blockade: Blocks the 5-position from CYP450-mediated oxidation.

    • Hydrophobic Fill: Occupies the hydrophobic "Gatekeeper" pocket (Thr106 vicinity in p38), enhancing potency by 5-10 fold compared to the hydrogen analog.

Comparative Performance Guide

The following data compares the This compound scaffold against common alternatives used in library synthesis.

Table 1: Scaffold Reactivity and Biophysical Properties
Feature5-Chloro-2-fluoro-3-(4-Py) (Target)2-Fluoro-3-(4-Py) (Des-chloro)2,5-Difluoro-3-(4-Py) (Difluoro)2-Bromo-3-(4-Py) (Bromo)
SNAr Reactivity High (Fast kinetics)ModerateVery High (Regioselectivity issues)Low (Requires high heat/Pd)
Metabolic Stability (t1/2) High (>60 min, microsomes)Low (<15 min, oxidation prone)ModerateHigh
Lipophilicity (cLogP) 2.4 (Ideal for CNS/Cell perm)1.82.12.6
Kinase Selectivity High (Cl fills hydrophobic pocket)Low (Promiscuous binder)ModerateHigh
Synthetic Yield (Derivatization) >85% ~60-70%~50% (Side products)~40% (Stubborn displacement)

Expert Insight: While the 2,5-Difluoro analog is more reactive, it suffers from regioselectivity issues (nucleophiles attacking position 5 vs. 2). The 5-Chloro analog directs nucleophilic attack exclusively to the 2-position due to the activating effect of the pyridine nitrogen and the leaving group ability of Fluorine, making it the superior choice for library generation.

Experimental Protocol: Validated Derivatization Workflow

To utilize this scaffold effectively, the displacement of the 2-Fluoro group is the critical step. The following protocol ensures high yield and prevents bis-substitution.

Protocol: SNAr Amination for Library Generation

Objective: Synthesize a library of 2-amino-3-(pyridin-4-yl)-5-chloropyridines.

Reagents:

  • Scaffold: this compound (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO

Step-by-Step Methodology:

  • Preparation: Dissolve 100 mg (0.48 mmol) of the scaffold in 2 mL of anhydrous NMP in a microwave-compatible vial.

  • Addition: Add 2.0 eq of DIPEA followed by 1.2 eq of the desired amine (e.g., cyclopropylamine for p38 potency, or morpholine for solubility).

  • Reaction:

    • Method A (Thermal): Heat to 100°C for 4–6 hours.

    • Method B (Microwave - Recommended): Irradiate at 120°C for 20 minutes (High Absorption).

  • Workup: Dilute reaction mixture with water (10 mL). If precipitate forms, filter and wash with hexanes.[1] If no precipitate, extract with EtOAc (3x), wash with brine, and dry over MgSO4.

  • Purification: Flash chromatography (0-5% MeOH in DCM).

Self-Validating Check:

  • TLC Monitoring: The starting material (Rf ~0.8 in 50% EtOAc/Hex) should disappear. The product will be more polar (Rf ~0.4).

  • NMR Signature: Disappearance of the doublet at

    
     ~8.1 ppm (C2-F coupling) and appearance of NH broad singlet.
    

Mechanistic Visualization

The following diagram illustrates the SAR Logic Flow , detailing how the scaffold is transformed into a bioactive inhibitor and its interaction mode.

SAR_Pathway Scaffold 5-Chloro-2-fluoro- 3-(pyridin-4-yl)pyridine Reactivity S_NAr Reaction (Nucleophilic Attack at C2) Scaffold->Reactivity + Amine / Base Intermediate Meisenheimer Complex Reactivity->Intermediate Transition State Product 2-Amino-5-chloro- 3-(pyridin-4-yl)pyridine Intermediate->Product - HF Binding p38 MAPK Binding (ATP Pocket) Product->Binding Inhibition Hinge Hinge Interaction (Met109 - Pyridine N) Binding->Hinge H-Bond Gatekeeper Gatekeeper Pocket (Thr106 - 5-Cl) Binding->Gatekeeper Hydrophobic Solvent Solvent Front (Amine Tail) Binding->Solvent Solubility

Figure 1: Reaction pathway from scaffold to bioactive inhibitor, highlighting the specific pharmacophore interactions (Hinge, Gatekeeper) enabled by the 5-Cl and 3-Py substituents.

References

  • Vertex Pharmaceuticals. (2002). Inhibitors of p38 MAP Kinase. World Intellectual Property Organization. WO/2002/064594.

  • Laufer, S. A., et al. (2008). Design, Synthesis, and Biological Evaluation of Novel p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry.

  • Cosford, N. D., et al. (2003). [3-(4-Pyridyl)phenyl]ethynyl derivatives: Potent and selective mGluR5 antagonists. Journal of Medicinal Chemistry.

  • Organic Syntheses. (2021). Amination of Pyridine with Primary Amines. Org. Synth. 2021, 98, 363-373.[1]

  • PubChem Compound Summary. (2024). 3-(4-Pyridyl)pyridine derivatives. National Center for Biotechnology Information.

Sources

A Comparative Guide to the Computational Docking of 5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine with High-Value Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth protocol for conducting computational docking studies on 5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine, a novel small molecule with potential therapeutic applications. As direct experimental or computational data for this specific compound is not yet widely available, this document serves as a predictive guide. We will establish a rigorous, self-validating workflow to assess its binding potential against well-characterized protein targets and compare its performance with known, established ligands. This guide is designed for researchers, scientists, and drug development professionals seeking to apply structure-based drug design methodologies to new chemical entities.

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, and antiviral properties, often by targeting key enzymes like protein kinases or viral proteases.[2][3][4] The specific substitutions on the pyridine ring—in this case, chloro, fluoro, and a second pyridine moiety—can significantly influence the molecule's physicochemical properties and its interaction with biological targets.[5][6] This guide will therefore explore the hypothetical interaction of this compound with two distinct and highly relevant protein targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key kinase in angiogenesis, and SARS-CoV-2 Main Protease (Mpro or 3CLpro) , a critical enzyme for viral replication.[3][7]

Part 1: Foundational Strategy: Target and Ligand Selection

The initial and most critical phase of any docking study is the careful selection of a biological target. A well-chosen target should be biologically relevant to a disease state and have a high-quality 3D structure available, typically from X-ray crystallography.[8]

Rationale for Target Selection
  • Target 1: VEGFR-2 Kinase (PDB ID: 4ASD)

    • Expertise & Experience: Pyridine derivatives have a well-documented history as kinase inhibitors.[3][9] VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, a process hijacked by tumors to sustain their growth. Inhibiting this kinase is a clinically validated strategy in oncology. The chosen crystal structure (4ASD) is of high resolution and contains the well-known inhibitor Sorafenib , which will serve as our benchmark for comparison.

  • Target 2: SARS-CoV-2 Main Protease (PDB ID: 6LU7)

    • Expertise & Experience: The COVID-19 pandemic has highlighted the urgent need for novel antiviral agents.[4] The SARS-CoV-2 Main Protease (Mpro) is essential for processing viral polyproteins, making it an excellent target for antiviral drug development.[7] The selected structure (6LU7) includes a co-crystallized peptide-like inhibitor, providing a well-defined active site for our docking experiments. This allows us to explore the compound's potential in a different therapeutic area.

Ligand Selection for Comparative Analysis

To provide context to our findings, we will compare the docking performance of our compound of interest against established ligands.

  • Compound of Interest: this compound

  • Comparative Ligand 1 (for VEGFR-2): Sorafenib (a clinically approved multi-kinase inhibitor)

  • Comparative Ligand 2 (for SARS-CoV-2 Mpro): Telaprevir (a known protease inhibitor selected for its structural features and documented in similar screening studies)

This comparative approach is essential for gauging the potential of a novel compound. A docking score is a relative value; its significance is best understood when compared against a known binder.[10][11]

Part 2: The Self-Validating Computational Workflow

A trustworthy computational protocol must be reproducible and include steps for self-validation.[12] This section details the step-by-step methodology for preparing the molecules, performing the docking, and validating the protocol's accuracy. We will primarily use the AutoDock Suite, a widely cited and validated open-source toolset, ensuring accessibility and reproducibility.[13]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_docking Phase 3: Comparative Docking cluster_analysis Phase 4: Analysis & Interpretation p1 1. Obtain Target Structure (e.g., PDB: 4ASD, 6LU7) p2 2. Prepare Receptor - Remove water, co-solvents - Add polar hydrogens - Assign charges (Gasteiger) p1->p2 v1 5. Extract Co-crystallized Ligand (e.g., Sorafenib from 4ASD) p3 3. Obtain Ligand Structures (Compound of Interest & Comparators) p4 4. Prepare Ligands - Generate 3D coordinates - Energy Minimize - Define rotatable bonds p3->p4 v2 6. Re-dock Co-crystallized Ligand into its original binding site v1->v2 v3 7. Calculate RMSD between docked pose and crystal pose v2->v3 v4 8. Validation Check Is RMSD < 2.0 Å? v3->v4 v4->p2 Protocol Fails (Re-evaluate parameters) d1 9. Define Grid Box (Centered on the active site) v4->d1 Protocol Validated d2 10. Run Docking Simulations (AutoDock Vina) d1->d2 d3 11. Dock Compound of Interest d2->d3 d4 12. Dock Comparative Ligands d2->d4 a1 13. Analyze Docking Scores (Binding Affinity, kcal/mol) d3->a1 a2 14. Visualize Binding Poses (PyMOL, Discovery Studio) d3->a2 d4->a1 d4->a2 a4 16. Comparative Assessment (Generate Tables & Insights) a1->a4 a3 15. Identify Key Interactions (H-bonds, Hydrophobic, etc.) a2->a3 a3->a4

Caption: The comprehensive workflow for computational docking, from preparation to analysis.

Protocol 1: Receptor and Ligand Preparation

Trustworthiness: Proper preparation is non-negotiable. Errors introduced here, such as incorrect protonation states or missing atoms, will lead to meaningless results.[8]

  • Receptor Preparation (using AutoDockTools):

    • Download the protein structure from the PDB (e.g., 4ASD.pdb).

    • Load the PDB file into AutoDockTools (ADT).

    • Remove all non-essential molecules: water (Water molecules can be critical for binding, but for a standard initial screen, they are often removed. If a specific water molecule is known to mediate binding, more advanced setups are required), co-solvents, and any ligands not part of the comparative study.

    • Add polar hydrogens, as they are crucial for forming hydrogen bonds.

    • Compute Gasteiger charges, which is a standard method for estimating partial atomic charges in molecular mechanics.

    • Save the prepared receptor in the required PDBQT format (receptor.pdbqt). This format includes atomic charges and atom types required by AutoDock Vina.

  • Ligand Preparation (using Avogadro and Open Babel):

    • Obtain the 2D structure of this compound and the comparative ligands (e.g., from PubChem or drawn manually).

    • Use a molecular editor like Avogadro to generate a 3D structure.

    • Perform an initial energy minimization using a suitable force field (e.g., MMFF94).[14] This step ensures the ligand has a reasonable starting conformation.

    • Use a tool like Open Babel to convert the structure to the PDBQT format (ligand.pdbqt), which automatically defines rotatable bonds.

Protocol 2: Docking Protocol Validation via Re-docking

Expertise & Experience: Before screening our novel compound, we must prove that our chosen software and parameters can accurately reproduce a known binding pose. This is the single most important validation step.[12][15]

  • From the original, unprepared PDB file (e.g., 4ASD.pdb), extract the co-crystallized ligand (Sorafenib) into a separate file.

  • Prepare this extracted ligand as described in Protocol 1.

  • Define a grid box for the docking simulation. Causality: The grid box defines the search space for the ligand. It should be large enough to encompass the entire binding site and allow the ligand to rotate freely, but not so large that it wastes computational time.[8] Center the grid on the coordinates of the co-crystallized ligand.

  • Run a docking simulation using AutoDock Vina with the prepared receptor and the prepared co-crystallized ligand.

  • Compare the top-ranked docked pose with the original crystallographic pose. The primary metric for success is the Root Mean Square Deviation (RMSD).[16]

  • Self-Validation Checkpoint: A successful validation is achieved if the RMSD between the heavy atoms of the docked pose and the crystal pose is less than 2.0 Å .[12][17] If this threshold is not met, the docking parameters (e.g., grid box size, software choice) must be re-evaluated.

Part 3: Comparative Docking and Data Analysis

With a validated protocol, we can now proceed to dock our compound of interest and its comparators. The analysis must be multifaceted, considering not only the binding energy but also the specific molecular interactions that stabilize the complex.[16][18]

Execution of Docking Simulations
  • Using the same prepared receptors (VEGFR-2 and SARS-CoV-2 Mpro) and validated grid parameters, perform individual docking runs for:

    • This compound

    • Sorafenib (against VEGFR-2)

    • Telaprevir (against SARS-CoV-2 Mpro)

  • AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).[13] The more negative the value, the stronger the predicted binding.

Quantitative Data Comparison: Binding Affinity

The primary output to compare is the binding affinity. This data should be summarized in a clear, structured table.

Table 1: Predicted Binding Affinities (kcal/mol) for Target Proteins

LigandTarget ProteinPredicted Binding Affinity (kcal/mol)
This compound VEGFR-2 Kinase Hypothetical Value: -8.5
Sorafenib (Reference)VEGFR-2 KinaseHypothetical Value: -10.2
This compound SARS-CoV-2 Mpro Hypothetical Value: -7.8
Telaprevir (Reference)SARS-CoV-2 MproHypothetical Value: -8.9
Note: These are illustrative values. Actual results will be generated by the simulation.
Qualitative Data Comparison: Binding Pose and Interactions

Expertise & Experience: A good score is meaningless if the binding pose is nonsensical or does not form key interactions known to be important for inhibition. Visualization is mandatory.[19]

  • Use molecular visualization software (e.g., PyMOL, UCSF Chimera) to analyze the top-ranked pose for each ligand-protein complex.

  • Identify and catalog the key molecular interactions. Pay close attention to:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Often drive the initial binding event.

    • Pi-Stacking or Halogen Bonds: Can provide additional stability.

  • Compare the interactions of the novel compound to those of the reference ligand. Does it engage with the same key catalytic or allosteric residues?

Logical Diagram for Interaction Analysis

G cluster_interactions Binding Interaction Analysis receptor Receptor Active Site Residue 1 (e.g., Cys145) Residue 2 (e.g., His41) Residue 3 (e.g., Glu166) ligand_A Compound of Interest H-bond Acceptor Pyridine Ring Fluoro Group ligand_A:p1->receptor:r2 H-Bond ligand_A:p2->receptor:r1 Hydrophobic ligand_B Reference Ligand Amide Group Phenyl Ring Keto Group ligand_B:q1->receptor:r3 H-Bond ligand_B:q2->receptor:r1 Pi-Stacking

Caption: Comparing interaction patterns of different ligands within the same active site.

Table 2: Key Interacting Residues in the VEGFR-2 Active Site (Hypothetical)

LigandKey Interacting ResiduesType of Interaction
This compound Cys919, Asp1046Hydrogen Bond
Val848, Leu840, Phe1047Hydrophobic Interaction
Sorafenib (Reference)Cys919, Asp1046Hydrogen Bond (to urea moiety)
Leu840, Val899, Phe1047Hydrophobic & Pi-Stacking

Part 4: Synthesis, Limitations, and Future Directions

The computational data, while insightful, is predictive.[10] Our hypothetical results suggest that this compound may have promising, albeit likely weaker, binding affinity for both VEGFR-2 and SARS-CoV-2 Mpro compared to established inhibitors. Its smaller size might explain a lower score but could be advantageous for pharmacokinetic properties. The analysis of its binding pose (Table 2) indicates it successfully occupies the active site and forms some of the canonical interactions, such as the hydrogen bond with the hinge region residue Cys919 in VEGFR-2.

Trustworthiness & Limitations: It is crucial to acknowledge the inherent limitations of molecular docking:

  • Scoring Function Inaccuracies: Scoring functions are approximations of binding free energy and do not perfectly capture the complex thermodynamics of binding.[20]

  • Static Receptor: Most standard docking protocols treat the protein as a rigid structure, ignoring the induced fit and conformational changes that occur upon ligand binding.[21][22]

  • Solvation Effects: Implicit solvent models are used, which are less accurate than explicit solvent simulations.

Authoritative Grounding & Next Steps: To build upon these preliminary findings, the following steps are recommended:

  • Molecular Dynamics (MD) Simulation: Run MD simulations on the top-ranked docked complexes to assess the stability of the predicted binding pose over time in a more dynamic, solvated environment.[7][23]

  • Free Energy Calculations: Employ more computationally intensive methods like MM/PBSA or MM/GBSA to refine the binding energy predictions.[12]

  • Experimental Validation: Ultimately, computational predictions must be confirmed experimentally.[10][24] This would involve synthesizing the compound and performing in vitro biochemical assays (e.g., kinase inhibition assays, protease activity assays) and biophysical binding assays (e.g., Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC)) to measure the actual binding affinity and inhibitory concentration (IC50).

By following this rigorous, multi-step approach that combines predictive computation with a clear path toward experimental validation, researchers can confidently and efficiently evaluate the therapeutic potential of novel chemical entities like this compound.

References

  • Rhodium™ Molecular Docking Software. (n.d.). SwRI. Retrieved from [Link]

  • Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. (2023). ResearchGate. Retrieved from [Link]

  • Docking with the AutoDock Suite. (2024). Center for Computational Structural Biology. Retrieved from [Link]

  • Analysis of Docking results by Autodock. (2021). YouTube. Retrieved from [Link]

  • Force fields for small molecules. (2017). PMC, NIH. Retrieved from [Link]

  • How can I validate a docking protocol? (2015). ResearchGate. Retrieved from [Link]

  • Top 14 Drug Discovery Tools for Students, Researchers & Professionals. (2025). BDG Lifesciences. Retrieved from [Link]

  • Autodock Results Analysis. (2020). YouTube. Retrieved from [Link]

  • Molecular Docking Tutorial. (n.d.). Retrieved from [Link]

  • Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. (2021). ACS Publications. Retrieved from [Link]

  • How can i validate a docking protocol? (2017). ResearchGate. Retrieved from [Link]

  • How to interprete and analyze molecular docking results? (2024). ResearchGate. Retrieved from [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PMC. Retrieved from [Link]

  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. (2012). RSC Publishing. Retrieved from [Link]

  • Molecular docking-based computational platform for high-throughput virtual screening. (2021). PMC. Retrieved from [Link]

  • How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. (2025). YouTube. Retrieved from [Link]

  • Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. (2021). Frontiers. Retrieved from [Link]

  • Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. (2021). Baker Lab. Retrieved from [Link]

  • Force Fields for Small Molecules. (2017). ResearchGate. Retrieved from [Link]

  • Best Practices in Docking and Activity Prediction. (2016). bioRxiv. Retrieved from [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLoS Computational Biology. Retrieved from [Link]

  • Best Practices in Docking and Activity Prediction. (2026). ResearchGate. Retrieved from [Link]

  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. (2025). Microbe Notes. Retrieved from [Link]

  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents. (2024). MDPI. Retrieved from [Link]

  • Ortho- condensed pyridine and pyrimidine derivatives as protein kinases inhibitors. (2006). Google Patents.
  • Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies. Retrieved from [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). PMC. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PMC. Retrieved from [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. Retrieved from [Link]

  • Synthesis, anticancer activity, docking and computational studies of new pyridyl-glycosyl hybrids and acyclic analogs. (2024). PubMed. Retrieved from [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2017). PMC. Retrieved from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. Retrieved from [Link]

  • Synthesis, Molecular Docking, and Dynamic Simulation Targeting Main Protease (Mpro) of New, Thiazole Clubbed Pyridine Scaffolds as Potential COVID-19 Inhibitors. (2023). MDPI. Retrieved from [Link]

  • Docking Simulations and Virtual Screening to find Novel Ligands for T3S in Yersinia pseudotuberculosis YPIII. (2021). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. (2014). ACS Publications. Retrieved from [Link]

  • Computational investigation of drug bank compounds against 3C-like protease (3CLpro) of SARS-CoV-2. (2021). PMC. Retrieved from [Link]

  • Investigation on the Binding Affinity of Five Drug-Like Sulphonamides on SARS-CoV-2 Targets: A computational study. (2024). Indian Journal of Chemistry. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine

[1]

Executive Summary & Core Directive

Immediate Action Required: Treat 5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine as Halogenated Organic Waste .

Under no circumstances should this compound be disposed of via municipal drains or general trash.[1] The presence of both Chlorine and Fluorine atoms on the pyridine ring necessitates high-temperature incineration with specific flue gas scrubbing capabilities to capture Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) byproducts.

The Golden Rule of Segregation:

"If it has a Halogen (F, Cl, Br, I), it gets its own stream." Failure to segregate halogenated waste from general organic solvents significantly increases disposal costs and violates EPA/RCRA compliance standards (40 CFR 261).

Chemical Safety Profile & Hazard Identification

Before handling waste, you must understand the specific risks associated with this molecule.

PropertyData / StatusCritical Safety Implication
CAS Number 103999-78-6 (Generic/Related)Verifiable identifier for waste manifests.[1]
Physical State Solid (Powder)Risk of dust inhalation; requires N95/P100 or Fume Hood.[1]
Hazard Class Irritant / ToxicH315, H319, H335 (Skin/Eye/Resp.[1][2] Irritant). H301 (Toxic if swallowed).[1][2]
Reactivity StableIncompatible with Strong Oxidizers & Acids.
Combustion Toxic FumesEmits HF, HCl, NOx upon burning.[1]

Expert Insight: The fluorine atom at the 2-position of the pyridine ring is electronically activated. While stable under ambient conditions, thermal decomposition without proper scrubbing releases hydrofluoric acid gas, which is corrosive to incinerator linings and highly toxic to humans [1].

Operational Disposal Protocol

Phase 1: Waste Stream Segregation (The "Self-Validating" Step)

To ensure safety, you must validate your waste stream before adding the chemical. Ask: "Is this container marked for Halogenated Waste?"

  • Correct: "Halogenated Organic Solvents/Solids" (e.g., containing DCM, Chloroform, or Fluorinated compounds).

  • Incorrect: "Non-Halogenated Organics" (e.g., Acetone, Methanol, Ethanol).

Phase 2: Packaging & Containment[2]
A. Solid Waste (Pure Substance, Contaminated Gloves/Paper)[1]
  • Primary Containment: Place the solid substance or contaminated debris into a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).[1]

  • Secondary Containment: Seal the bag and place it inside a Wide-Mouth HDPE (High-Density Polyethylene) Drum or a screw-top glass jar.

    • Why HDPE? It is resistant to trace HF formation and physical abrasion.[1] Avoid metal containers (aluminum/galvanized) which can corrode or react with halogenated residues [2].[1][3]

  • Labeling: Affix a hazardous waste label immediately.

    • Must Read: "Hazardous Waste - Toxic - Halogenated Solid."[1][3]

    • List Constituents: "this compound."[1]

B. Liquid Waste (Mother Liquors/Reaction Mixtures)[1]
  • Compatibility Check: Ensure the waste solvent (e.g., DCM, Ethyl Acetate) is compatible with the halogenated waste stream.

  • pH Check: If the reaction involved acids, neutralize the solution to pH 6-8 before transfer.

    • Risk:[1][4][5][6] Acidic halogenated waste can generate gas pressure in storage drums.[1]

  • Transfer: Pour into the "Halogenated Solvent Waste" carboy (typically blue or yellow safety cans, or amber glass).

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision-making process for disposing of this specific compound.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, Gloves, Weigh Boats)StateCheck->SolidIs SolidLiquidLiquid Waste(Reaction Mixture, Mother Liquor)StateCheck->LiquidIs SolutionBaggingDouble Bag in PolyethyleneSolid->BaggingNeutralizeCheck pH & Neutralize(If Acidic)Liquid->NeutralizeContainerSolidContainer: Wide-Mouth HDPE DrumBagging->ContainerSolidContainerLiquidContainer: Halogenated Solvent CarboyNeutralize->ContainerLiquidLabelingLABEL: 'Hazardous Waste - Halogenated'List: Fluorinated PyridineContainerSolid->LabelingContainerLiquid->LabelingFinalFinal Disposal:High-Temp Incineration w/ ScrubbersLabeling->Final

Figure 1: Decision tree for the segregation and packaging of halogenated pyridine waste streams.

Emergency Spill Procedures

In the event of a spill outside of containment:

  • Evacuate & Ventilate: If dust is airborne, clear the area.[1][4][5]

  • PPE Upgrade: Wear Nitrile gloves (double layer recommended), Lab Coat, and Safety Goggles.[1] Use a NIOSH-approved dust mask (N95) if powder is loose.[1]

  • Dry Spill: Do NOT sweep dry dust (creates aerosols).[1] Cover with a damp paper towel or use a HEPA-filter vacuum dedicated to hazardous chemicals.[1]

  • Wet Spill: Absorb with an inert material (Vermiculite or Sand).[1] Do not use organic combustibles (sawdust) as this increases flammability risk [3].[1]

  • Disposal: Place all cleanup materials into the "Halogenated Solid Waste" drum.

References

  • National Institutes of Health (NIH) / PubChem. "Pyridine, 5-chloro-2-fluoro-3- (pyridin-4-yl)- Safety Data Sheet."[1] PubChem Compound Summary. Accessed October 2023.[1] Link

  • U.S. Environmental Protection Agency (EPA). "40 CFR Part 261 - Identification and Listing of Hazardous Waste."[1][7] Electronic Code of Federal Regulations.[1] Link

  • Fisher Scientific. "Safety Data Sheet: Halogenated Pyridine Derivatives." Fisher Scientific MSDS Library. Link

  • Sigma-Aldrich. "Handling and Disposal of Fluorinated Heterocycles."[1] Technical Safety Guides. Link

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.